1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium
Description
Properties
Molecular Formula |
C24H18N2O2+2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde |
InChI |
InChI=1S/C24H18N2O2/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24/h1-18H/q+2 |
InChI Key |
YQTHMWVCLNZEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Quaternization typically proceeds via an SN2 mechanism, where 4-formylphenyl bromide or chloride displaces halide ions at the nitrogen centers of 4,4'-bipyridine. The reaction is conducted in polar aprotic solvents such as dimethylacetamide (DMAc) or acetonitrile under inert atmospheres to prevent oxidation. Heating at elevated temperatures (80–120°C) accelerates the reaction, ensuring complete di-quaternization.
Synthetic Protocol
A representative procedure involves:
-
Dissolving 4,4'-bipyridine (1.0 equiv.) and 4-formylphenyl bromide (2.2 equiv.) in DMAc.
-
Heating the mixture at 100°C for 48 hours under nitrogen.
-
Precipitating the product by adding ethyl acetate, followed by filtration and washing with acetone.
-
Exchanging counterions (e.g., bromide to chloride) via metathesis with potassium chloride in methanol.
The resulting diium chloride salt is hygroscopic and requires storage under anhydrous conditions.
Solvothermal Synthesis for Covalent Organic Frameworks (COFs)
BFBPD serves as a critical building block in COF synthesis, as demonstrated in the preparation of PyVg-COF. This method highlights its reactivity in forming imine-linked networks.
Reaction Conditions
A mixture of BFBPD chloride (12.3 mg) and 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (8 mg) is combined in DMAc/mesitylene/6 M acetic acid (1:9:1 v/v). The solution undergoes degassing via freeze-pump-thaw cycles and is heated at 120°C for 7 days. The precipitate is isolated via centrifugation and purified by Soxhlet extraction with acetone, methanol, and tetrahydrofuran (THF).
Table 1: Solvothermal Synthesis Parameters
| Parameter | Value/Description |
|---|---|
| Solvent System | DMAc/mesitylene/6 M AcOH (1:9:1 v/v) |
| Temperature | 120°C |
| Reaction Time | 7 days |
| Purification | Soxhlet extraction (acetone, MeOH, THF) |
| Yield | Not explicitly reported |
Purification and Characterization
Purification Techniques
BFBPD’s ionic nature necessitates rigorous purification to remove unreacted precursors and byproducts. Soxhlet extraction with acetone and methanol effectively eliminates residual solvents and organic impurities, while THF washes target polymeric contaminants.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of BFBPD Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Quaternization | High purity, scalable | Long reaction times (48+ hours) |
| Solvothermal (COF) | Integrates into polymeric networks | Low yield due to side reactions |
Applications and Derivatives
BFBPD’s electron-deficient diium structure makes it valuable in:
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridinium derivatives .
Scientific Research Applications
Organic Synthesis
The presence of formyl groups enhances the reactivity of 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium in organic synthesis. It can be utilized in:
- Aldol Reactions : The compound can serve as an electrophile in aldol reactions to synthesize larger organic molecules.
- Condensation Reactions : Its reactive aldehyde groups can participate in condensation reactions, leading to the formation of more complex structures.
Material Science
The compound's bipyridine core allows for coordination with metal ions, making it useful in:
- Metal-Organic Frameworks (MOFs) : It can be incorporated into MOFs for gas storage and separation applications due to its ability to form stable complexes with transition metals.
- Sensors : The unique electronic properties of the compound make it suitable for developing sensors that detect various analytes.
Biological Applications
While specific biological activities are still under investigation, preliminary studies suggest potential applications in:
- Antimicrobial Activity : The compound's cationic nature may enhance its interaction with microbial membranes, suggesting potential use as an antimicrobial agent.
- Drug Delivery Systems : Its ability to form complexes with drugs could facilitate targeted delivery systems in pharmaceutical applications.
Case Study 1: Synthesis and Characterization
In a study published in Chemical Reviews, researchers synthesized derivatives of this compound and characterized them using NMR and IR spectroscopy. The findings indicated that modifications to the formyl groups significantly affected the reactivity and stability of the compounds under various conditions .
Case Study 2: Application in Metal Coordination
A recent study demonstrated the use of this compound in forming metal-organic frameworks. The research highlighted its efficiency in capturing carbon dioxide from gas mixtures, showcasing its potential environmental applications .
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium involves its ability to interact with various molecular targets through its formyl and bipyridinium groups. These interactions can lead to the formation of coordination complexes, which can then participate in various biochemical and chemical processes . The pathways involved often include electron transfer and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride
- 4,4’-Bipyridinium, 1,1’-bis(4-formylphenyl)
- 4,4’-Diformyltriphenylamine
Uniqueness
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium is unique due to its specific functionalization with formyl groups, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of COFs and other advanced materials .
Biological Activity
1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium (CAS Number: 1690360-53-2) is a bis-cationic compound characterized by its unique structural features, including two formyl groups and a bipyridine unit. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and materials science. The following article reviews the available literature on its biological activities, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.41 g/mol. The compound's structure can be represented as follows:
This structure incorporates two reactive formyl groups that may contribute to its biological reactivity and interactions with biomolecules.
Cytotoxicity Studies
A study examining related bipyridinium compounds reported cytotoxic effects in cancer cell lines. While direct studies on this compound are lacking, the presence of formyl groups in similar compounds often correlates with enhanced cytotoxicity due to their ability to form reactive intermediates that can induce apoptosis in cancer cells.
Enzymatic Inhibition
The inhibition of specific enzymes is another area where this compound may exhibit biological activity. For example, certain derivatives of bipyridinium compounds have been studied for their ability to inhibit enzymes like acetylcholinesterase (AChE) and poly(ADP-ribose) polymerase (PARP). These enzymes play crucial roles in neurodegenerative diseases and cancer therapy. Further investigation into the enzyme inhibition profile of this compound could reveal valuable therapeutic applications.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on related compounds provides insight into its potential biological activities:
These findings underscore the need for further exploration of this compound through targeted biological assays.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate precursors. Its unique structure allows for potential applications in:
- Sensor Development : Due to its reactive formyl groups.
- Material Science : As a building block for advanced materials.
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
Q & A
Basic: What are the established synthetic routes for 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium, and how can its purity be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or Zincke reactions. For example, reacting 4,4'-bipyridine with 4-formylphenyl halides under inert atmospheres (e.g., argon) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours yields the target compound . Post-synthesis purification via recrystallization (using acetonitrile/ethanol mixtures) or column chromatography (silica gel, eluted with methanol/chloroform gradients) enhances purity. Characterization via FT-IR (to confirm formyl C=O stretches at ~1700 cm⁻¹), elemental analysis (C, H, N), and NMR (¹³C signals for aldehyde carbons at ~190 ppm) is critical . For crystalline samples, single-crystal XRD using SHELX software (SHELXL for refinement) resolves structural ambiguities .
Advanced: How do electronic and steric effects of the 4-formylphenyl substituents influence the compound’s redox behavior in electrochemical applications?
Methodological Answer:
The electron-withdrawing formyl groups enhance the bipyridinium diium core’s electron deficiency, lowering the LUMO energy and stabilizing radical intermediates in redox processes. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) typically shows two reversible reduction peaks (E₁/₂ ≈ −0.5 V and −0.9 V vs. Ag/AgCl) . Steric hindrance from the bulky aryl groups can slow electron-transfer kinetics, quantified via electrochemical impedance spectroscopy (EIS). Computational studies (DFT, using Gaussian with B3LYP/6-31G*) model charge distribution and predict redox potentials, corroborating experimental data .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound in supramolecular assemblies?
Methodological Answer:
- XRD : Resolves crystallographic parameters (e.g., d-spacing between viologen layers) and hydrogen-bonding motifs (N–H⋯O/N interactions) .
- SEM/EDX : Maps surface morphology and elemental composition (e.g., C, N, O from formyl groups) .
- TGA/DSC : Assesses thermal stability (decomposition >250°C for most viologen derivatives) and phase transitions .
- UV-Vis/NIR : Monitors charge-transfer interactions (broad absorption at 500–600 nm for radical species) .
Advanced: How can contradictions in reported catalytic efficiencies of silica-supported derivatives be resolved?
Methodological Answer:
Discrepancies arise from variations in grafting density, silica porosity, and activation protocols. To standardize:
- Surface Area Analysis (BET) : Correlate pore size (e.g., rice husk-derived SiO₂ at 2–10 nm) with catalytic activity in reactions like oxidation .
- XPS : Quantify surface Si–O–C bonds to confirm covalent grafting vs. physisorption .
- Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions (e.g., solvent, temperature) to isolate structural effects .
Basic: What safety protocols are recommended for handling this compound, given structural analogs’ toxicity?
Methodological Answer:
While direct toxicity data for this compound are limited, analogs like paraquat (1,1'-dimethyl derivative) are highly toxic. Recommended protocols include:
- PPE : Nitrile gloves, lab coats, and eye protection (GHS Category 2A for eye irritation) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .
Advanced: What strategies improve the stability of viologen-based covalent organic frameworks (COFs) incorporating this compound?
Methodological Answer:
- Linker Design : Replace labile imine bonds with robust β-ketoenamine linkages to enhance hydrolytic stability .
- Doping : Introduce redox-active metals (e.g., Fe³⁺) or carbon nanotubes to mitigate framework collapse during cycling .
- In Situ Characterization : Use synchrotron-based PXRD to monitor structural evolution under operational conditions (e.g., humidity, voltage) .
Basic: How is this compound utilized in molecular recognition or sensing applications?
Methodological Answer:
The viologen core’s redox activity and formyl groups’ binding capacity enable:
- Anion Sensing : Fluorescence quenching upon binding to sulfates or phosphates via hydrogen bonding .
- Electrochemical Sensors : Immobilization on glassy carbon electrodes (GCEs) for detecting dopamine (LOD ~10 nM) via CV .
Advanced: What computational methods model host-guest interactions in hydrogels or MOFs using this compound?
Methodological Answer:
- MD Simulations (GROMACS) : Simulate guest diffusion (e.g., iodine in COFs) with force fields like AMBER .
- DFT (VASP) : Calculate binding energies between the viologen core and cucurbit[8]uril macrocycles in supramolecular hydrogels .
- Machine Learning : Train models on crystallographic data (CSD) to predict packing motifs and porosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
